Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 9-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-11(16)7-6-12-9-8(14)4-3-5-13(9)10(7)15/h3-6,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOFEUXECYEGGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC=CN2C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346927 | |
| Record name | Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50876-74-9 | |
| Record name | Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclative Condensation Method
- Starting Materials: 2-amino-substituted pyridine derivatives and β-ketoesters such as ethyl acetoacetate.
- Catalysts and Conditions: Acid catalysts such as acetic acid, hydrochloric acid, sulfuric acid, or trifluoromethanesulfonic acid are used to promote condensation and cyclization.
- Reaction Medium: Both solvent-based (e.g., acetonitrile or ethanol) and solvent-free conditions have been reported. Solvent-free heating at elevated temperatures (around 110 °C) with trifluoromethanesulfonic acid has shown improved yields.
- Mechanism: The amino group of the pyridine attacks the β-ketoester carbonyl, followed by intramolecular cyclization to form the fused bicyclic system. The hydroxy group at position 9 is either retained from the starting material or introduced by subsequent oxidation or hydrolysis steps.
Photoredox Catalytic Arylation (Advanced Method)
- This modern approach involves visible-light-assisted direct C–H arylation of pyrido[1,2-a]pyrimidine derivatives, enabling functionalization at specific positions without the need for pre-functionalized substrates.
- Photoredox catalysts such as 9-mesityl-10-methylacridinium perchlorate under green light irradiation facilitate C–H activation and arylation in the presence of heteroarenes.
- Although primarily used for arylation, this method demonstrates the versatility of pyrido[1,2-a]pyrimidine synthesis and functionalization, potentially applicable to derivatives like this compound.
Thermal Condensation with Orthoformates and Aldehydes
- Reaction of ethyl esters with triethyl orthoformate or o-hydroxy aldehydes under reflux in ethanol with piperidine as a base catalyst leads to cyclization and formation of fused heterocycles.
- This method is useful for preparing related pyrido[1,2-a]pyrimidine derivatives and can be adapted for the synthesis of the target compound by selecting appropriate aldehyde substrates.
Summary of Key Preparation Methods
Research Findings and Notes
- Yield Optimization: Solvent-free conditions with trifluoromethanesulfonic acid as catalyst at elevated temperatures enhance yields compared to traditional solvent-based methods.
- Sustainability: Photoredox catalysis offers a greener alternative by avoiding heavy metal catalysts and harsh reagents.
- Purification: Industrial scale-up may involve chromatographic purification to achieve high purity standards.
- Functional Group Compatibility: The hydroxy group at position 9 remains stable under the described synthetic conditions, allowing for further derivatization if needed.
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrido[1,2-a]pyrimidine Esters
The biological and chemical properties of pyrido[1,2-a]pyrimidine derivatives are highly sensitive to substituent modifications. Key analogs include:
Structural Insights :
- Hydroxyl vs. Methyl at Position 9 : The hydroxyl group in the target compound reduces reactivity compared to methyl-substituted analogs, necessitating harsher conditions for amidation .
- Ring Saturation : Tetrahydro derivatives (e.g., ) exhibit distinct tautomerism and isomerism, unlike the fully aromatic target compound .
- Heterocyclic Fusion : Thiazolo- or pyrrolo-fused analogs (e.g., ) show altered conformational dynamics and intermolecular interactions .
Pharmacological Activity Comparison
While the target compound itself lacks significant bioactivity, its derivatives and analogs demonstrate varied pharmacological profiles:
Key Findings :
- Bioisosterism: The 2-hydroxy-4-oxopyrido[1,2-a]pyrimidine core is proposed as a bioisostere for 4-hydroxyquinolin-2-ones, but functional equivalence requires derivatization (e.g., amidation) .
- Antioxidant Activity : Pyrimidine-fused analogs with electron-donating groups exhibit enhanced radical-scavenging capacity compared to the target compound’s ester form .
Figures/Tables
- Fig. 1 : Core structure of Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.
- Tables 1–3 : Summarize structural, pharmacological, and physicochemical comparisons.
Biological Activity
Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, a compound with significant biological activity, has garnered attention in medicinal chemistry for its potential therapeutic applications. This article synthesizes current research findings on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic uses.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 50876-74-9
- Molecular Formula : C11H10N2O4
- Molecular Weight : 234.21 g/mol
- Physical Form : Solid
- Purity : ≥95%
This compound has been studied for its role as an inhibitor of various biological pathways:
- Dihydrofolate Reductase (DHFR) Inhibition :
- Antioxidant Activity :
- Antimicrobial Properties :
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological effects of this compound:
Case Studies
Q & A
Q. How does the spirocyclic variant of this compound (e.g., Ethyl 3’-hydroxy-4’-oxo-tetrahydrospiro derivatives) differ in reactivity and bioactivity?
- Methodological Answer : The spiro structure introduces steric constraints, altering:
- Synthetic Routes : Requires cyclization via Mitsunobu reaction (DIAD, PPh3) .
- Bioactivity : Enhanced rigidity improves binding to hydrophobic enzyme pockets (e.g., HIV protease) but may reduce solubility. Compare via in vitro cytotoxicity assays (IC50 in HeLa cells) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
